Potency Benchmarking: GSK-LSD1 vs. Tranylcypromine (TCP) in a Direct Biochemical Assay
In a head-to-head biochemical assay, GSK-LSD1 Dihydrochloride demonstrated a dramatically higher potency for LSD1 inhibition compared to the prototypical, first-generation inhibitor Tranylcypromine (TCP). GSK-LSD1 achieved an IC50 of 24 nM, while TCP showed an IC50 of 57.98 μM under the same assay conditions . This represents a 2,416-fold difference in potency.
| Evidence Dimension | Biochemical IC50 |
|---|---|
| Target Compound Data | 24 nM |
| Comparator Or Baseline | Tranylcypromine (TCP): 57,980 nM |
| Quantified Difference | ~2,416-fold more potent |
| Conditions | In vitro LSD1 enzyme inhibition assay. |
Why This Matters
This massive potency differential is critical for researchers; TCP requires high micromolar concentrations that can induce significant off-target effects, whereas GSK-LSD1 can be used at low nanomolar concentrations to more cleanly probe LSD1 function.
- [1] Sorna V, Theisen ER, Stephens B, et al. High-Throughput Virtual Screening and Validation of a Lead Compound with LSD1 Inhibitory Activity. J Med Chem. 2013;56(23):9496-9508. (Table 2 data). View Source
